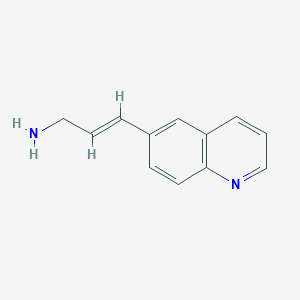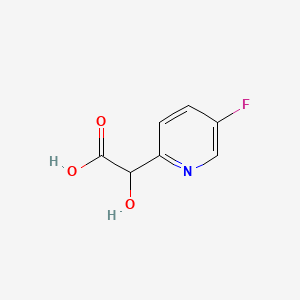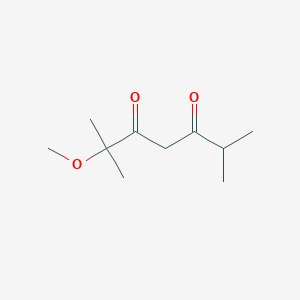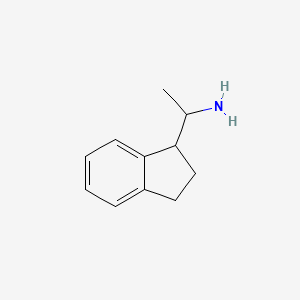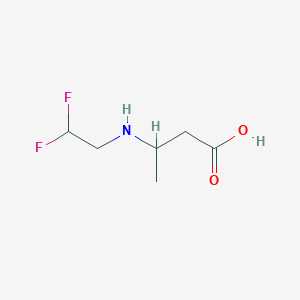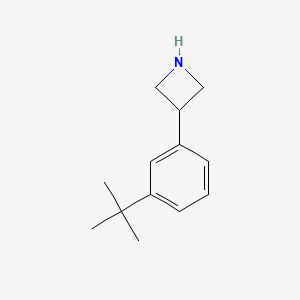
3-(3-Tert-butylphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(tert-Butyl)phenyl]azetidine is a four-membered nitrogen-containing heterocycle. . This compound features a tert-butyl group attached to the phenyl ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3-[3-(tert-Butyl)phenyl]azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Analyse Des Réactions Chimiques
3-[3-(tert-Butyl)phenyl]azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
3-[3-(tert-Butyl)phenyl]azetidine has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 3-[3-(tert-Butyl)phenyl]azetidine involves its interaction with molecular targets and pathways. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
3-[3-(tert-Butyl)phenyl]azetidine can be compared with other azetidines and nitrogen-containing heterocycles:
Azetidine: The parent compound, azetidine, lacks the tert-butyl and phenyl groups, making it less sterically hindered and more reactive.
3-Phenylazetidine: This compound has a phenyl group but lacks the tert-butyl group, resulting in different steric and electronic properties.
3-(tert-Butyl)azetidine: This compound has a tert-butyl group but lacks the phenyl group, leading to different reactivity and stability.
The presence of both the tert-butyl and phenyl groups in 3-[3-(tert-Butyl)phenyl]azetidine makes it unique, providing a balance of steric hindrance and electronic effects that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3-(3-tert-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)12-6-4-5-10(7-12)11-8-14-9-11/h4-7,11,14H,8-9H2,1-3H3 |
Clé InChI |
MUGKZIVZEJZAPQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


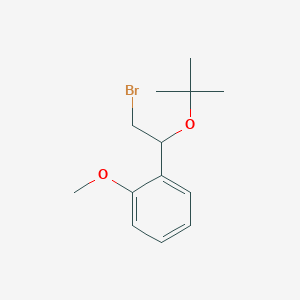
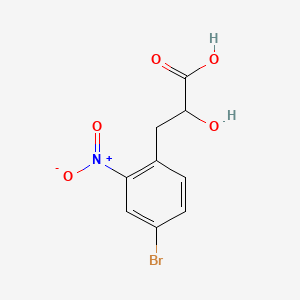
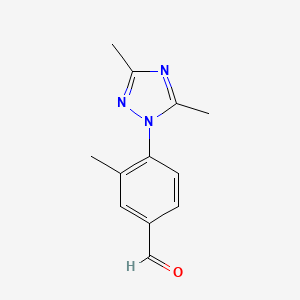
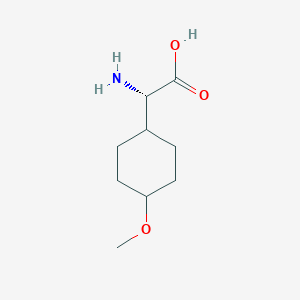
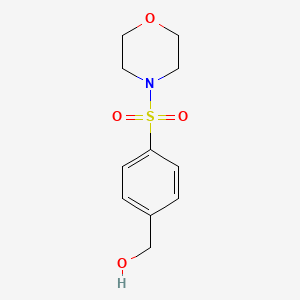

![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)


